N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-11-5-7-12(8-6-11)9-15(22)19-17-21-20-16(23-17)13-3-2-4-14(18)10-13/h2-8,10H,9H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRURNOPROEJQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under cyclization conditions. For instance, 3-chlorobenzohydrazide can be reacted with 4-methylphenylacetic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the oxadiazole ring.
Acylation: The resulting oxadiazole intermediate is then acylated using an appropriate acylating agent, such as acetic anhydride, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOMe in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide has been studied for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antiviral and antitubercular agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or inflammation.
Pathways: It may inhibit key pathways in microbial metabolism or inflammatory response, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Structural Comparison with Analogous Compounds
Core Structural Variations
The target compound’s structure is distinguished by:
- 5-(3-Chlorophenyl) substituent : Compared to analogs with 4-chlorophenyl (e.g., ), the meta-substituted chlorine may alter electronic effects and steric interactions.
Table 1: Key Structural Differences in Selected Oxadiazole-Acetamide Derivatives
*Calculated based on formula C₁₇H₁₄ClN₃O₂.
Physical Properties
- Melting Points : Structural analogs exhibit melting points between 142–185°C (e.g., 8g: 142°C, 3a: 184–185°C). The target compound’s melting point is expected to fall within this range, influenced by its substituents’ symmetry and intermolecular interactions.
- Spectral Data :
Table 2: Bioactivity of Selected Oxadiazole Derivatives
- Antimicrobial Potential: The 3-chlorophenyl group in the target compound may enhance antimicrobial activity compared to 4-chlorophenyl derivatives (e.g., 6f), as meta-substitution can improve membrane penetration.
- Enzyme Inhibition : The absence of a sulfanyl group (vs. 8g) might reduce interactions with enzymes like BChE or LOX, but the 4-methylphenyl group could contribute to hydrophobic binding.
Biologische Aktivität
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide is a compound that belongs to the oxadiazole family, which has been extensively studied for its diverse biological activities. This article focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications, particularly in oncology and antimicrobial research.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
Key Properties
- Molecular Weight : 300.76 g/mol
- LogP : 3.755 (indicating moderate lipophilicity)
- Solubility : Soluble in organic solvents like DMSO and ethanol.
Mechanisms of Biological Activity
The biological activity of this compound primarily stems from its ability to interact with various biological targets. The following mechanisms have been observed:
-
Anticancer Activity :
- Targeting Enzymes : The oxadiazole scaffold has been noted for its ability to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Cell Cycle Arrest : Studies indicate that derivatives of oxadiazoles can induce cell cycle arrest in cancer cells, leading to apoptosis .
-
Antimicrobial Activity :
- Broad Spectrum Efficacy : Compounds with the oxadiazole moiety have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have shown effectiveness ranging from 0.22 to 0.25 μg/mL against various pathogens .
- Biofilm Inhibition : Some derivatives have been effective in inhibiting biofilm formation in Staphylococcus aureus, highlighting their potential in treating chronic infections .
Anticancer Studies
A study focusing on the structure-activity relationship (SAR) of oxadiazole derivatives highlighted that modifications at the 5-position significantly enhance cytotoxicity against several cancer cell lines. For instance, compounds with halogen substitutions exhibited improved binding affinity to target enzymes involved in tumor growth .
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| A | MCF-7 | 10 | HDAC Inhibition |
| B | HeLa | 15 | Telomerase Inhibition |
| C | A549 | 8 | Thymidylate Synthase Inhibition |
Antimicrobial Studies
Recent evaluations of related oxadiazole compounds have shown promising results against various pathogens:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 |
| Escherichia coli | 0.5 | 1 |
| Pseudomonas aeruginosa | 0.75 | 1.5 |
These results demonstrate the potential of this compound as a candidate for further development into therapeutic agents.
Q & A
Q. What is the standard synthetic protocol for N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide?
The synthesis typically involves a multi-step reaction starting with the formation of the 1,3,4-oxadiazole core. For analogous compounds, a common method includes:
- Step 1 : Condensation of 2-amino-5-(3-chlorophenyl)-1,3,4-oxadiazole with chloroacetyl chloride in the presence of triethylamine under reflux (4–6 hours).
- Step 2 : Purification via recrystallization using solvents like pet-ether or ethyl acetate.
- Key Monitoring : Reaction progress is tracked using thin-layer chromatography (TLC) with ethyl acetate/hexane mobile phases .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- FTIR : Identifies functional groups (e.g., amide C=O stretch ~1650–1700 cm⁻¹, oxadiazole ring vibrations ~950–1250 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.5 ppm) and carbon backbone .
- Mass Spectrometry (MS) : Determines molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
Q. What pharmacological activities are reported for structurally related acetamide derivatives?
Similar compounds exhibit:
- Antibacterial Activity : Tested via agar diffusion assays against E. coli and S. aureus (MIC values: 8–32 µg/mL) .
- Lipoxygenase Inhibition : Evaluated spectrophotometrically at 234 nm, with IC₅₀ values <50 µM in some derivatives .
- Anticancer Potential : Preliminary MTT assays on cancer cell lines (e.g., HeLa) show dose-dependent cytotoxicity .
Advanced Research Questions
Q. How do computational methods (e.g., DFT, MESP) elucidate electronic properties?
- HOMO-LUMO Analysis : Predicts charge transfer interactions; lower energy gaps (~3–4 eV) correlate with higher reactivity .
- Molecular Electrostatic Potential (MESP) : Maps electron-rich regions (oxadiazole ring, amide oxygen) for nucleophilic attack prediction .
- Docking Studies : Used to model interactions with biological targets (e.g., COX-2 active site) for activity optimization .
Q. What crystallographic data are available, and how do intermolecular interactions influence stability?
- Crystal Structure : Dihedral angles between aromatic rings (e.g., 65.2° between chlorophenyl and methylphenyl groups) affect planarity and packing .
- Hydrogen Bonding : N–H⋯O bonds form infinite chains along the [100] axis, enhancing thermal stability (m.p. >390 K) .
- Weak Interactions : C–H⋯π and van der Waals forces contribute to lattice energy, as seen in Hirshfeld surface analysis .
Q. How can contradictions in biological activity data across studies be resolved?
- Structural Variability : Substituent effects (e.g., electron-withdrawing Cl vs. electron-donating CH₃) alter bioavailability .
- Assay Conditions : Varying pH, solvent (DMSO vs. aqueous buffer), and cell lines impact IC₅₀ values. Standardization of protocols (e.g., CLSI guidelines) is critical .
- Metabolic Stability : Hepatic microsome assays assess degradation rates, explaining discrepancies in in vivo vs. in vitro results .
Q. What challenges arise in synthetic yield optimization, and how are they addressed?
- Byproduct Formation : Competing reactions (e.g., oxadiazole ring hydrolysis) are minimized by controlling reaction temperature (<80°C) and anhydrous conditions .
- Catalyst Selection : Triethylamine vs. DMAP affects acylation efficiency; DMAP improves yields by 15–20% in sterically hindered analogs .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may require post-reaction dialysis to remove traces .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
